3H-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a triazole and a benzimidazole moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the triazole or benzimidazole rings .
Scientific Research Applications
3H-[1,2,4]triazolo[4,3-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with various biological targets.
Medicine: Explored for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3H-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole ring but fused with a quinoxaline moiety.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring fused to the triazole.
Uniqueness: 3H-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific fusion of the triazole and benzimidazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXDGPJHWHEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=NC2=NC3=CC=CC=C3N21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663579 |
Source
|
Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491-04-9 |
Source
|
Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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